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molecular formula C8H9BrN2O B8346604 2-Bromo-2-methyl-1-(pyrimidin-5-yl)propan-1-one

2-Bromo-2-methyl-1-(pyrimidin-5-yl)propan-1-one

Cat. No. B8346604
M. Wt: 229.07 g/mol
InChI Key: XYNNGAMZSHSHFD-UHFFFAOYSA-N
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Patent
US09241487B2

Procedure details

At room temperature, 11.8 ml (229.8 mmol) of bromine, dissolved in 111.5 ml of hydrobromic acid, were added to 28.7 g (191.5 mmol) of 2-methyl-1-(pyrimidin-5-yl)propan-1-one dissolved in 463 ml of hydrobromic acid. After the addition had ended, the reaction mixture was stirred overnight. The reaction mixture was then concentrated under reduced pressure. This gave 50.8 g (91%) of the desired product, which was reacted without further purification.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
111.5 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
463 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH:4]([CH3:13])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=[O:6]>Br>[Br:1][C:4]([CH3:13])([CH3:3])[C:5]([C:7]1[CH:12]=[N:11][CH:10]=[N:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
111.5 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
28.7 g
Type
reactant
Smiles
CC(C(=O)C=1C=NC=NC1)C
Step Three
Name
Quantity
463 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gave 50.8 g (91%) of the desired product, which was reacted without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC(C(=O)C=1C=NC=NC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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